molecular formula C8H9ClN6 B14189296 5-Chloro-2-[(2-methyl-2H-tetrazol-5-yl)methyl]pyridin-3-amine CAS No. 923033-76-5

5-Chloro-2-[(2-methyl-2H-tetrazol-5-yl)methyl]pyridin-3-amine

Cat. No.: B14189296
CAS No.: 923033-76-5
M. Wt: 224.65 g/mol
InChI Key: DADWPBDDGMCSJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-[(2-methyl-2H-tetrazol-5-yl)methyl]pyridin-3-amine is a heterocyclic compound that contains both a pyridine ring and a tetrazole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the chloro and tetrazole groups in the molecule imparts unique chemical properties that can be exploited for various synthetic and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-[(2-methyl-2H-tetrazol-5-yl)methyl]pyridin-3-amine typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride. This reaction is typically carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures.

    Chlorination of Pyridine: The pyridine ring can be chlorinated using reagents such as thionyl chloride or phosphorus pentachloride. This step introduces the chloro group at the desired position on the pyridine ring.

    Coupling Reaction: The final step involves coupling the chlorinated pyridine with the tetrazole derivative. This can be achieved using a base such as potassium carbonate in a suitable solvent like acetonitrile.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[(2-methyl-2H-tetrazol-5-yl)methyl]pyridin-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The tetrazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions with other aromatic or heterocyclic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amine, thiol, or alkoxide derivatives, while oxidation and reduction reactions can produce different tetrazole derivatives.

Scientific Research Applications

5-Chloro-2-[(2-methyl-2H-tetrazol-5-yl)methyl]pyridin-3-amine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique chemical properties make it suitable for the development of advanced materials, such as polymers and nanomaterials.

    Biological Research: The compound can be used in the study of biological pathways and mechanisms, particularly those involving nitrogen-containing heterocycles.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.

Mechanism of Action

The mechanism of action of 5-Chloro-2-[(2-methyl-2H-tetrazol-5-yl)methyl]pyridin-3-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to active sites of enzymes or receptors, thereby inhibiting or activating their function. The chloro group can also participate in interactions with biological molecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-[(2-methyl-2H-tetrazol-5-yl)methyl]pyridine: This compound is similar in structure but contains a bromo group instead of a chloro group.

    2-Butyl-4-chloro-1-{[2′-(1H-tetrazol-5-yl)methyl]pyridin-3-yl}methyl}-1H-imidazole-5-methanol:

    ®-3-(3-Fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)-5-(hydroxymethyl)oxazolidin-2-one: This compound contains a similar tetrazole-pyridine structure but with additional functional groups.

Uniqueness

5-Chloro-2-[(2-methyl-2H-tetrazol-5-yl)methyl]pyridin-3-amine is unique due to the specific combination of the chloro and tetrazole groups, which imparts distinct chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

923033-76-5

Molecular Formula

C8H9ClN6

Molecular Weight

224.65 g/mol

IUPAC Name

5-chloro-2-[(2-methyltetrazol-5-yl)methyl]pyridin-3-amine

InChI

InChI=1S/C8H9ClN6/c1-15-13-8(12-14-15)3-7-6(10)2-5(9)4-11-7/h2,4H,3,10H2,1H3

InChI Key

DADWPBDDGMCSJW-UHFFFAOYSA-N

Canonical SMILES

CN1N=C(N=N1)CC2=C(C=C(C=N2)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.